molecular formula C13H14Cl2O B11953482 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one CAS No. 58344-25-5

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one

Cat. No.: B11953482
CAS No.: 58344-25-5
M. Wt: 257.15 g/mol
InChI Key: PYXLGFRIFJEGRL-FNORWQNLSA-N
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Description

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is an organic compound with the molecular formula C12H12Cl2O. This compound is characterized by the presence of a dichlorophenyl group attached to a pentenone structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isobutyl methyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)ethanone: Similar structure but lacks the pentenone moiety.

    2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenyl group but has different functional groups and applications.

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Contains an imidazole ring, leading to different chemical properties and uses.

Uniqueness

1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group with a pentenone moiety makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

58344-25-5

Molecular Formula

C13H14Cl2O

Molecular Weight

257.15 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C13H14Cl2O/c1-13(2,3)12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+

InChI Key

PYXLGFRIFJEGRL-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)C(=O)C=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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